molecular formula C7H6N2O2 B6282546 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid CAS No. 2090008-58-3

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B6282546
CAS No.: 2090008-58-3
M. Wt: 150.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a cyano group (–CN) at the 5-position, a methyl group (–CH₃) at the 4-position, and a carboxylic acid group (–COOH) at the 2-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 5-amino-4-methyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.

    5-cyano-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.

    5-amino-4-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but has an amino group instead of a cyano group.

Uniqueness

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a cyano group and a methyl group on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

2090008-58-3

Molecular Formula

C7H6N2O2

Molecular Weight

150.1

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.